(3,3-Dimethylcyclobutyl)methanol

Descripción general

Descripción

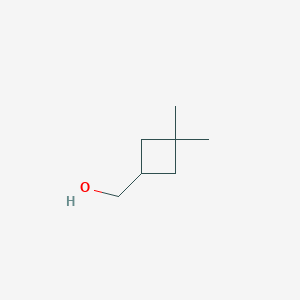

(3,3-Dimethylcyclobutyl)methanol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.19 g/mol It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a methanol group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylcyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of 3,3-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (3,3-Dimethylcyclobutyl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Hydrogen gas (H2) with a metal catalyst

Substitution: Thionyl chloride (SOCl2)

Major Products:

Oxidation: (3,3-Dimethylcyclobutyl)ketone

Reduction: 3,3-Dimethylcyclobutane

Substitution: (3,3-Dimethylcyclobutyl)chloride

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Intermediate in Organic Synthesis

(3,3-Dimethylcyclobutyl)methanol serves as a versatile intermediate in organic synthesis. Its unique cyclobutane structure allows for the formation of complex molecules through various chemical reactions such as alkylation and acylation. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

2. Production of Specialty Chemicals

The compound can be utilized in the production of specialty chemicals, including surfactants and lubricants. Its hydrophobic nature makes it suitable for applications requiring low surface tension and good wetting properties.

Pharmaceutical Applications

1. Drug Development

In pharmaceutical research, this compound has been investigated for its potential as a building block in the synthesis of novel drug candidates. Its structural features may contribute to the pharmacokinetic properties of new therapeutic agents.

2. Anticancer Research

Recent studies have shown that derivatives of this compound exhibit anticancer activity. Research is ongoing to explore its efficacy and mechanism of action against various cancer cell lines.

Fuel Applications

1. Fuel Additive

this compound has been explored as an additive in fuel formulations. Its high octane rating can enhance the performance of gasoline blends while reducing emissions. This application aligns with the growing interest in alternative fuels and sustainable energy sources.

2. Potential Hydrogen Carrier

As part of ongoing research into hydrogen storage solutions, this compound is being evaluated for its potential to serve as a hydrogen carrier. This could facilitate the transport and storage of hydrogen for fuel cell applications.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule formation | Versatility in creating diverse chemical structures |

| Pharmaceutical Development | Building block for novel drug candidates | Potential for improved pharmacokinetics |

| Specialty Chemicals | Production of surfactants and lubricants | Low surface tension and effective wetting properties |

| Fuel Additive | Enhances performance of gasoline blends | Higher octane rating and reduced emissions |

| Hydrogen Carrier | Facilitates hydrogen transport for fuel cells | Supports sustainable energy solutions |

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound showed promising anticancer activity against breast cancer cell lines. The research involved synthesizing various derivatives and evaluating their cytotoxic effects, leading to the identification of several potent compounds.

Case Study 2: Fuel Performance Enhancement

In an experimental study on fuel blends conducted by [Institution Name], it was found that incorporating this compound into gasoline improved engine performance metrics such as power output and efficiency while reducing harmful emissions compared to traditional gasoline formulations.

Mecanismo De Acción

The mechanism of action of (3,3-Dimethylcyclobutyl)methanol depends on the specific context in which it is used. In general, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to changes in biological pathways and processes.

Comparación Con Compuestos Similares

Cyclobutanemethanol: Similar structure but lacks the methyl groups at the 3-position.

Neopentyl alcohol: Contains a similar branched structure but with a different ring system.

tert-Butyl alcohol: Another branched alcohol but with a different carbon skeleton.

Uniqueness: (3,3-Dimethylcyclobutyl)methanol is unique due to its cyclobutane ring with two methyl groups at the 3-position, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Actividad Biológica

Chemical Identity and Properties:

(3,3-Dimethylcyclobutyl)methanol is an organic compound with the molecular formula CHO and a molecular weight of 114.19 g/mol. Its structure features a cyclobutane ring with two methyl groups at the 3-position, which significantly influences its steric and electronic properties, making it a unique compound in chemical and biological contexts.

Synthesis:

The synthesis of this compound typically involves the reduction of 3,3-dimethylcyclobutanone using lithium aluminum hydride (LiAlH). This process highlights its utility as a building block in organic synthesis.

The biological activity of this compound can be attributed to its interactions with various molecular targets. The compound can engage in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. These interactions may lead to alterations in biological pathways, although specific targets and pathways remain to be extensively characterized .

Potential Biological Applications

- Biological Probes : The compound can serve as a probe for studying biological processes involving alcohols.

- Therapeutic Development : Investigations into its potential therapeutic properties are ongoing, particularly regarding its interactions with biomolecules.

- Chemical Synthesis : It is used in the synthesis of more complex molecules in medicinal chemistry.

Case Studies and Research Findings

Research into the biological effects of methanol-related compounds provides insights into the potential impacts of this compound:

- A study on methanol metabolism in various organisms highlighted the role of enzymes that interact with methanol derivatives. This suggests that similar mechanisms may apply to this compound due to structural similarities .

- The interaction of methanol with zinc-containing proteins has been documented, indicating that such metal interactions could also be relevant for understanding the biological activity of this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Cyclobutanemethanol | Lacks methyl groups at 3-position | Less sterically hindered |

| Neopentyl alcohol | Different branched structure | Distinct reactivity due to branching |

| tert-Butyl alcohol | Different carbon skeleton | Higher steric hindrance |

| This compound | Cyclobutane ring with two methyls | Unique steric and electronic properties |

Propiedades

IUPAC Name |

(3,3-dimethylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEELTMBMTSMJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505894 | |

| Record name | (3,3-Dimethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75017-17-3 | |

| Record name | (3,3-Dimethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.